Diisobutyl adipate
Overview
Description
Diisobutyl adipate is a chemical compound with the molecular formula C14H26O4. It is a bis(2-methylpropyl) ester of adipic acid and is commonly used as a plasticizer and a fatty acid in synthetic oils . This compound is known for its stability, fluidity, and low volatility, making it a valuable additive in various industrial applications .
Mechanism of Action
Target of Action
Diisobutyl adipate (DIBA) is primarily used as a plasticizer and a fatty acid in synthetic oils . It is also known to potentially act as a thyroid disruptor in fish . .
Mode of Action
The mode of action of DIBA is largely attributed to its role as a plasticizer. As a plasticizer, DIBA increases the flexibility and workability of the materials it is added to, such as plastics and rubbers
Biochemical Pathways
Given its potential role as a thyroid disruptor in fish , it may be involved in the regulation of thyroid hormone synthesis and metabolism.
Pharmacokinetics
It is known that diba is a solid catalyst used in the production of glycol ethers, fatty acid esters, and alkylphenol ethoxylates . It is insoluble in water and has a particle size of less than 1 micron .
Result of Action
It is known that diba can potentially act as a thyroid disruptor in fish , suggesting that it may interfere with normal thyroid hormone function.
Action Environment
The action, efficacy, and stability of DIBA can be influenced by various environmental factors. For instance, DIBA is insoluble in water , which could affect its distribution and action in aquatic environments.
Biochemical Analysis
Biochemical Properties
It is known to be a plasticizer, suggesting it may interact with polymers and other large molecules to modify their properties
Cellular Effects
The cellular effects of Diisobutyl adipate are not well studied. It has been suggested that it might have adverse effects on human health
Molecular Mechanism
It is known to be a plasticizer, suggesting it may interact with polymers and other large molecules to modify their properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutyl adipate is typically synthesized through an esterification reaction between adipic acid and isobutanol. The reaction involves the following steps :
Esterification Reaction: Adipic acid reacts with isobutanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound and water.
Washing: The reaction mixture is washed to remove any unreacted starting materials and by-products.
Dealcoholizing: The mixture is subjected to dealcoholization to remove any residual alcohol.
Refining: Refining agents are added to the dealcoholized product, which is then stirred and refined for one hour.
Filtering: The refined mixture is filtered to obtain the final this compound product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized to reduce costs and improve efficiency by omitting high vacuum refining steps, which saves on equipment investment and reduces production time .
Chemical Reactions Analysis
Types of Reactions: Diisobutyl adipate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and isobutanol.
Oxidation: Under oxidative conditions, this compound can be converted to adipic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound to its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Adipic acid and isobutanol.
Oxidation: Adipic acid and other oxidation products.
Reduction: Corresponding alcohols.
Scientific Research Applications
Diisobutyl adipate has a wide range of applications in scientific research and industry :
Chemistry: Used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Employed in the formulation of certain biological assays and as a component in synthetic oils used in laboratory equipment.
Medicine: Utilized in the development of pharmaceutical formulations where its stability and low volatility are advantageous.
Industry: Widely used in the manufacture of cosmetics, personal care products, and food packaging materials due to its non-toxic nature and compatibility with other ingredients.
Comparison with Similar Compounds
Diisobutyl adipate can be compared with other similar compounds such as dibutyl adipate, diethyl adipate, and dimethyl adipate :
Dibutyl Adipate: Similar in structure but with butyl groups instead of isobutyl groups. It has slightly different physical properties and applications.
Diethyl Adipate: Contains ethyl groups instead of isobutyl groups, leading to different solubility and volatility characteristics.
Dimethyl Adipate: Has methyl groups instead of isobutyl groups, resulting in higher volatility and different uses in industry.
This compound is unique due to its balance of stability, fluidity, and low volatility, making it particularly suitable for applications requiring these properties.
Properties
IUPAC Name |
bis(2-methylpropyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-11(2)9-17-13(15)7-5-6-8-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOFJDLLWVCMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CCCCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036690 | |
Record name | Diisobutyl adipate | |
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Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless odorless liquid; [Hawley], Clear colourless liquid; Bland aroma | |
Record name | Hexanedioic acid, 1,6-bis(2-methylpropyl) ester | |
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Record name | Diisobutyl adipate | |
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Record name | Diisobutyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |
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Boiling Point |
278-280 °C, BP: 186-8 °C @ 15 mm Hg, 279.00 °C. @ 760.00 mm Hg | |
Record name | DIISOBUTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Diisobutyl adipate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Sol in most org solvents; insol in water, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | DIISOBUTYL ADIPATE | |
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Record name | Diisobutyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9534 g/cu cm @ 19 °C, 0.950-0.956 (20°) | |
Record name | DIISOBUTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diisobutyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1945/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00563 [mmHg] | |
Record name | Diisobutyl adipate | |
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Color/Form |
Colorless liquid | |
CAS No. |
141-04-8, 68954-45-0 | |
Record name | Diisobutyl adipate | |
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Record name | DIISOBUTYL ADIPATE | |
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Record name | DIISOBUTYL ADIPATE | |
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Record name | Diisobutyl adipate | |
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Melting Point |
-20 °C, -20.00 °C. @ 760.00 mm Hg | |
Record name | DIISOBUTYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diisobutyl adipate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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